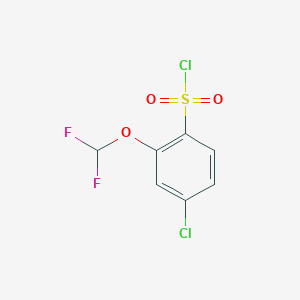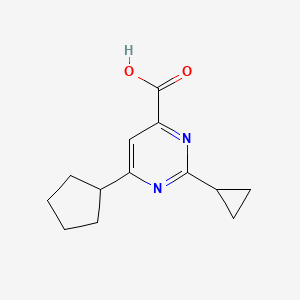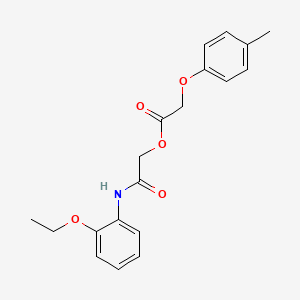![molecular formula C12H15NO B14874631 [3-(4-Methoxy-phenyl)-prop-2-ynyl]-dimethyl-amine](/img/structure/B14874631.png)
[3-(4-Methoxy-phenyl)-prop-2-ynyl]-dimethyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(4-Methoxy-phenyl)-prop-2-ynyl]-dimethyl-amine is an organic compound with a unique structure that includes a methoxyphenyl group attached to a propynyl chain, which is further connected to a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Methoxy-phenyl)-prop-2-ynyl]-dimethyl-amine typically involves the reaction of 4-methoxyphenylacetylene with dimethylamine under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions
[3-(4-Methoxy-phenyl)-prop-2-ynyl]-dimethyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
[3-(4-Methoxy-phenyl)-prop-2-ynyl]-dimethyl-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(4-Methoxy-phenyl)-prop-2-ynyl]-dimethyl-amine involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with aromatic receptors, while the dimethylamine group may participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-2-propenal: Similar structure but with an aldehyde group instead of a dimethylamine group.
3-(4-Methoxyphenyl)propionic acid: Contains a carboxylic acid group instead of a dimethylamine group.
3-(4-Methoxyphenyl)prop-2-yn-1-ol: Similar structure but with a hydroxyl group instead of a dimethylamine group.
Uniqueness
The uniqueness of [3-(4-Methoxy-phenyl)-prop-2-ynyl]-dimethyl-amine lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of both the methoxyphenyl and dimethylamine groups provides a unique set of properties that can be exploited in various fields of research and industry.
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N,N-dimethylprop-2-yn-1-amine |
InChI |
InChI=1S/C12H15NO/c1-13(2)10-4-5-11-6-8-12(14-3)9-7-11/h6-9H,10H2,1-3H3 |
InChI Key |
KZNXVJZVDZJGLM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC#CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



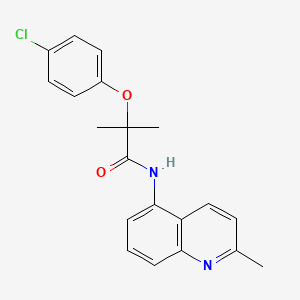

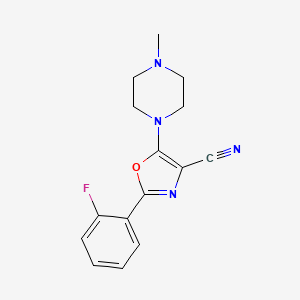
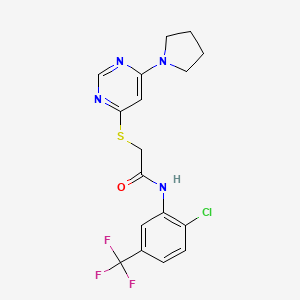
![9-(4-Butoxyphenyl)-3-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14874591.png)
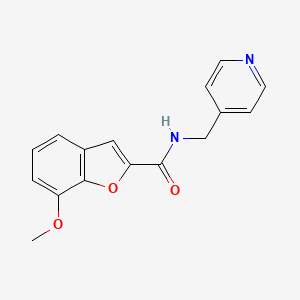
![2,4-dichloro-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B14874599.png)
![N-(2-cyano-4,5,6,7-tetrahydro-1H-[1]benzothieno[2,3-b]pyrrol-3-yl)-4-methylbenzamide](/img/structure/B14874612.png)
